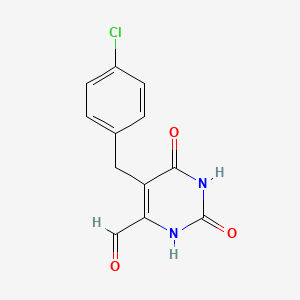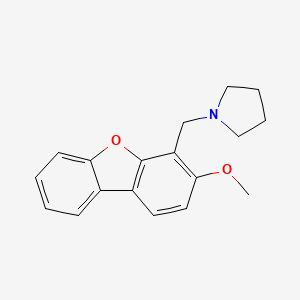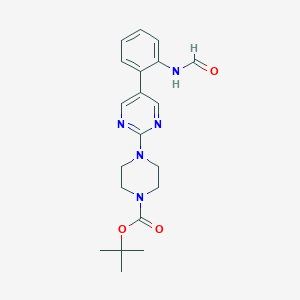![molecular formula C11H9ClN2O5S B15215491 3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy- CAS No. 823220-26-4](/img/structure/B15215491.png)
3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a sulfonylmethyl group, and a N-hydroxyisoxazole-3-carboxamide moiety. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 4-chlorophenylsulfonylmethyl intermediate: This step involves the reaction of 4-chlorobenzene with sulfonyl chloride in the presence of a base such as pyridine to form 4-chlorophenylsulfonyl chloride. This intermediate is then reacted with a suitable methylating agent to form the 4-chlorophenylsulfonylmethyl intermediate.
Cyclization to form the isoxazole ring: The 4-chlorophenylsulfonylmethyl intermediate is then subjected to cyclization with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the isoxazole ring.
Formation of the N-hydroxyisoxazole-3-carboxamide: The final step involves the reaction of the isoxazole intermediate with a suitable carboxylating agent, such as carbon dioxide, to form the N-hydroxyisoxazole-3-carboxamide moiety.
Industrial Production Methods
Industrial production of 5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the sulfonyl or chlorophenyl groups can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by modulating their function through allosteric interactions. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
Similar Compounds
5-((4-Chlorophenyl)sulfonyl)-N-hydroxyisoxazole-3-carboxamide: Similar structure but lacks the methyl group.
5-(((4-Methylphenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide: Similar structure but has a methyl group instead of a chlorophenyl group.
5-(((4-Bromophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide: Similar structure but has a bromophenyl group instead of a chlorophenyl group.
Uniqueness
5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can impart specific biological activities and chemical reactivity
Propiedades
Número CAS |
823220-26-4 |
|---|---|
Fórmula molecular |
C11H9ClN2O5S |
Peso molecular |
316.72 g/mol |
Nombre IUPAC |
5-[(4-chlorophenyl)sulfonylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2O5S/c12-7-1-3-9(4-2-7)20(17,18)6-8-5-10(14-19-8)11(15)13-16/h1-5,16H,6H2,(H,13,15) |
Clave InChI |
OOHMVOCLYWZBGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)CC2=CC(=NO2)C(=O)NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


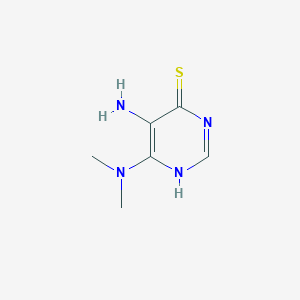

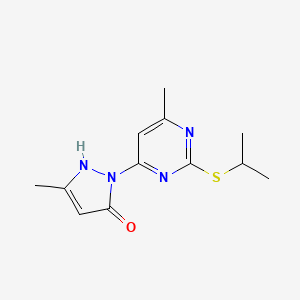

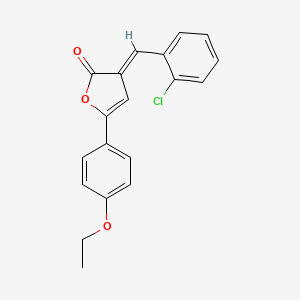
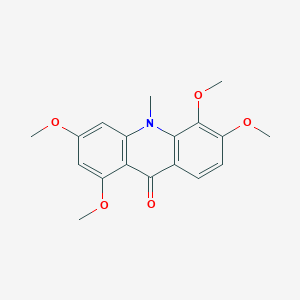
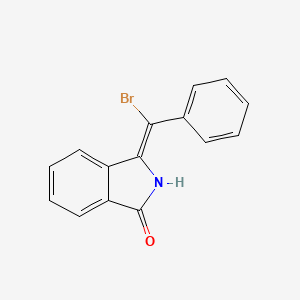
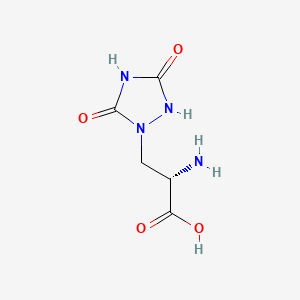

![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
